molecular formula C18H22N4O2S2 B2412581 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 392299-99-9

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2412581
CAS No.: 392299-99-9
M. Wt: 390.52
InChI Key: PVYGZKABUOZUPJ-UHFFFAOYSA-N
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Description

The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a molecule of significant interest due to its potential applications in various scientific fields. The structure comprises a thiadiazole ring linked to a quinoline moiety through a thioether bond, and it features functional groups that suggest reactivity and specificity in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: The synthesis typically begins with the preparation of the 1,3,4-thiadiazole ring, which involves cyclization reactions of thiosemicarbazide with carboxylic acid derivatives.

  • Step 2: The 3,4-dihydroquinoline moiety is synthesized through a Povarov reaction, which involves the condensation of aniline, an aldehyde, and an alkene.

  • Step 3: These two intermediates are then coupled through a thioether linkage, often using thiol-ene click chemistry under mild conditions.

  • Step 4: Finally, the 3-methylbutanamide group is introduced through standard amide bond formation techniques using coupling reagents such as EDC or HATU.

Industrial Production Methods:

  • Industrial production of this compound would involve optimizing each step of the synthesis for scale, purity, and yield.

  • Automated continuous flow reactors might be employed to ensure precise reaction conditions and consistent product quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The quinoline ring can undergo oxidation, typically with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction of the compound might involve the thiadiazole ring, which can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The functional groups on the thiadiazole and quinoline rings allow for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions Used:

  • Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles (e.g., amines, alcohols), Electrophiles (e.g., alkyl halides, acyl halides)

Major Products Formed:

  • Oxidized quinoline derivatives

  • Reduced thiadiazole or quinoline derivatives

  • Substituted thiadiazole and quinoline compounds

Scientific Research Applications

The compound has broad applications across various scientific fields:

  • Chemistry: Used as a precursor in the synthesis of more complex molecules, owing to its multiple functional groups.

  • Biology: Serves as a tool for studying the interactions of thiadiazole and quinoline derivatives with biological macromolecules.

  • Medicine: Potential therapeutic applications due to its likely interaction with enzymes and receptors.

  • Industry: Possible use as a component in materials science, including polymers and nanomaterials.

Mechanism of Action

Mechanism and Molecular Targets:

  • The compound interacts with specific proteins and enzymes, possibly inhibiting or modifying their activity through covalent or non-covalent interactions.

  • The quinoline moiety is known for its ability to intercalate with DNA, while the thiadiazole ring might interact with metal ions or amino acid residues in proteins.

Pathways Involved:

  • Signal transduction pathways

  • Enzymatic reaction pathways

  • DNA synthesis and repair pathways

Comparison with Similar Compounds

  • N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can be compared with other quinoline-thiadiazole derivatives.

  • Compounds like N-(5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl)-2-oxoacetamide and N-(5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl)-3-methylpentanamide .

Uniqueness:

  • The unique combination of functional groups and the specific structure of the compound confer distinct biological activities and chemical reactivity.

  • Its specific mechanism of action and pathways differentiate it from other thiadiazole and quinoline derivatives, highlighting its potential for targeted applications in research and industry.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-12(2)10-15(23)19-17-20-21-18(26-17)25-11-16(24)22-9-5-7-13-6-3-4-8-14(13)22/h3-4,6,8,12H,5,7,9-11H2,1-2H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYGZKABUOZUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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